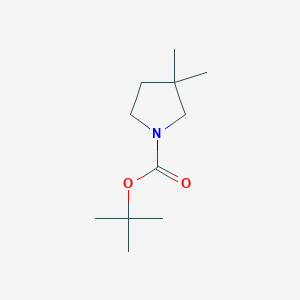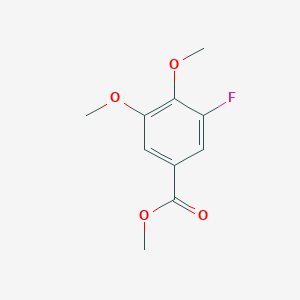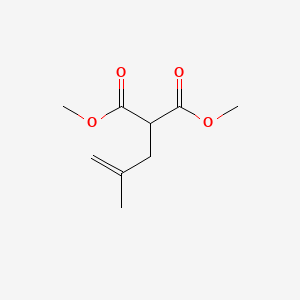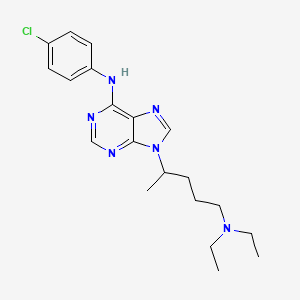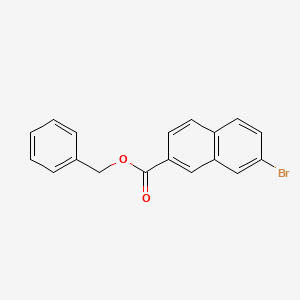
4-(Difluoromethyl)-2,6-difluorobenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Difluoromethyl)-2,6-difluorobenzaldehyde is an organic compound characterized by the presence of difluoromethyl and difluorobenzaldehyde groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Difluoromethyl)-2,6-difluorobenzaldehyde typically involves the difluoromethylation of a suitable precursor. One common method is the reaction of 2,6-difluorobenzaldehyde with difluoromethylating agents such as difluoromethyl phenyl sulfone under specific conditions. The reaction is usually carried out in the presence of a base like potassium carbonate and a solvent such as dimethyl sulfoxide at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of advanced difluoromethylating reagents and catalysts can streamline the production process, making it more cost-effective and scalable .
Analyse Des Réactions Chimiques
Types of Reactions: 4-(Difluoromethyl)-2,6-difluorobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: 4-(Difluoromethyl)-2,6-difluorobenzoic acid.
Reduction: 4-(Difluoromethyl)-2,6-difluorobenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-(Difluoromethyl)-2,6-difluorobenzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mécanisme D'action
The mechanism of action of 4-(Difluoromethyl)-2,6-difluorobenzaldehyde involves its interaction with specific molecular targets. The difluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, allowing it to effectively interact with biological membranes and proteins. The aldehyde group can form covalent bonds with nucleophilic sites on target molecules, leading to various biological effects .
Comparaison Avec Des Composés Similaires
- 4-(Trifluoromethyl)-2,6-difluorobenzaldehyde
- 4-(Chloromethyl)-2,6-difluorobenzaldehyde
- 4-(Bromomethyl)-2,6-difluorobenzaldehyde
Comparison: 4-(Difluoromethyl)-2,6-difluorobenzaldehyde is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and physical properties. Compared to its trifluoromethyl counterpart, it has different reactivity and stability profiles. The difluoromethyl group is less electron-withdrawing than the trifluoromethyl group, leading to variations in chemical behavior and biological activity .
Propriétés
Formule moléculaire |
C8H4F4O |
|---|---|
Poids moléculaire |
192.11 g/mol |
Nom IUPAC |
4-(difluoromethyl)-2,6-difluorobenzaldehyde |
InChI |
InChI=1S/C8H4F4O/c9-6-1-4(8(11)12)2-7(10)5(6)3-13/h1-3,8H |
Clé InChI |
SJLLHTUGZSZUJI-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1F)C=O)F)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{1-[(Benzyloxy)methyl]-2-oxocyclohexyl}methyl 4-methylbenzene-1-sulfonate](/img/structure/B14017961.png)
![6-fluoro-17-hydroxy-10,13,17-trimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B14017966.png)


![5,7-Dihydrofuro[3,4-D]pyridazin-4-OL](/img/structure/B14017985.png)


![4-Methoxy-n-[3-(4-methoxyphenyl)-3-oxo-2-phenylpropanoyl]benzamide](/img/structure/B14017998.png)
